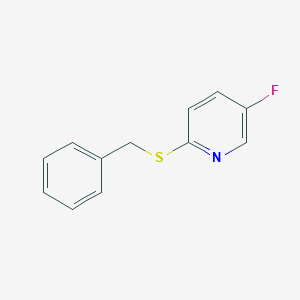

2-(Benzylsulfanyl)-5-fluoropyridine

Beschreibung

2-(Benzylsulfanyl)-5-fluoropyridine is a fluorinated pyridine derivative featuring a benzylsulfanyl (-S-benzyl) substituent at the 2-position and a fluorine atom at the 5-position. This compound is primarily utilized as a pharmaceutical intermediate due to its structural versatility, which allows for further functionalization via coupling or substitution reactions. The benzylsulfanyl group contributes to its electron-donating properties, while the fluorine atom enhances metabolic stability and modulates electronic effects—a common strategy in medicinal chemistry to optimize drug-like properties.

Eigenschaften

Molekularformel |

C12H10FNS |

|---|---|

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

2-benzylsulfanyl-5-fluoropyridine |

InChI |

InChI=1S/C12H10FNS/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI-Schlüssel |

ZQSVGXYPKQQBMY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Benzylsulfanyl vs. Benzyloxy

A critical analog is 2-(Benzyloxy)-5-fluoropyridine (CAS 1305322-95-5), which replaces the sulfur atom in the benzylsulfanyl group with an oxygen atom (benzyloxy, -O-benzyl). Key differences include:

- Electronic Effects: The benzylsulfanyl group is a stronger electron donor than benzyloxy due to sulfur’s lower electronegativity. This enhances nucleophilic reactivity at the pyridine ring.

- Steric Effects : Both substituents introduce steric bulk, but the longer C-S bond in benzylsulfanyl (vs. C-O in benzyloxy) may marginally increase steric hindrance.

Thioether Variations: Benzylsulfanyl vs. Methylthio

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2) replaces the benzylsulfanyl group with a smaller methylthio (-S-methyl) substituent. Comparisons highlight:

- Steric Impact : The benzyl group’s bulk may hinder interactions in biological systems compared to the compact methyl group.

- Synthetic Flexibility: Benzyl groups are more amenable to further modifications (e.g., hydrogenolysis) than methyl groups.

Reactivity and Hammett Correlations

Evidence from purine analogs (e.g., 2-(benzylsulfanyl)-7H-purin-6-one) suggests that benzylsulfanyl groups participate in coupling reactions with arylhydrazines, forming hydrazone derivatives . This reactivity is likely conserved in 2-(Benzylsulfanyl)-5-fluoropyridine, where the electron-rich pyridine ring could facilitate similar transformations. Hammett studies on related compounds indicate that electron-donating substituents (e.g., -S-benzyl) accelerate reactions sensitive to electronic effects, such as nucleophilic aromatic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.